molecular formula C16H21NO2 B2733813 Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208379-64-9

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2733813
CAS No.: 1208379-64-9
M. Wt: 259.349
InChI Key: UENADCRDSZTRAA-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a pyrrolidine-based methanone derivative featuring a cyclobutyl group and a 4-methoxyphenyl substituent. The compound’s structure combines a rigid cyclobutane ring with a pyrrolidine scaffold, which is further modified by an electron-donating methoxy group on the aromatic ring.

Properties

IUPAC Name

cyclobutyl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-15-7-5-12(6-8-15)14-9-10-17(11-14)16(18)13-3-2-4-13/h5-8,13-14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENADCRDSZTRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Pyrrolidine Formation via Organocatalytic Methods

The pyrrolidine core is synthesized through a Michael addition-cyclization cascade . Starting with 4-methoxycinnamaldehyde (1 ), an enantioselective organocatalytic Michael addition with nitromethane generates nitroalkane 2 (87% yield, 94% ee). Subsequent hydrogenation over Raney nickel reduces the nitro group to an amine, followed by acid-mediated cyclization to yield 3-(4-methoxyphenyl)pyrrolidine (3 ) (Figure 1).

Key Reaction Conditions :

  • Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (20 mol%).
  • Solvent: Dichloromethane, 0°C.
  • Cyclization: HCl (2M), reflux, 12 hours.

This method ensures high enantiomeric excess, critical for applications requiring chiral resolution.

Synthesis of Cyclobutanecarbonyl Chloride

[2+2] Photocycloaddition for Cyclobutane Ring Formation

Cyclobutanecarboxylic acid (6 ) is synthesized via intermolecular [2+2] photocycloaddition of ethylene and ketene, irradiated at 254 nm (Figure 3). The reaction proceeds through a 1,4-biradical intermediate, yielding 6 in 65% yield.

Mechanistic Considerations :

  • Diradical recombination dictates regioselectivity.
  • Sensitizers (e.g., acetone) enhance quantum yield.

Functional Group Interconversion to Acyl Chloride

Carboxylic acid 6 is treated with oxalyl chloride (7 ) in dichloromethane, catalyzed by DMF, to produce cyclobutanecarbonyl chloride (8 ) in 92% yield (Figure 4).

N-Acylation: Coupling Pyrrolidine and Cyclobutane Moieties

Acylation Reaction Optimization

Pyrrolidine 3 reacts with acyl chloride 8 in anhydrous THF, using triethylamine as a base, to afford this compound (9 ) in 84% yield (Figure 5).

Critical Parameters :

  • Stoichiometry: 1.2 equivalents of 8 prevent over-acylation.
  • Temperature: 0°C to room temperature minimizes epimerization.

Stereochemical Integrity and Byproduct Analysis

Chiral HPLC confirms retention of configuration at the pyrrolidine 3-position. Major byproducts include:

  • Bis-acylated pyrrolidine (<5%): Mitigated by controlled acyl chloride addition.
  • Hydrolyzed acyl chloride (<3%): Avoided using molecular sieves.

Alternative Synthetic Routes and Comparative Evaluation

Ring Contraction of Pyrrolidine Derivatives

A novel method from recent literature employs hypervalent iodine-mediated ring contraction of N-aminated pyrrolidine 10 to cyclobutane 11 (Figure 6). While innovative, this approach suffers from lower yields (32%) and scalability challenges compared to modular acylation.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing pyrrolidine 3 on Wang resin enables iterative acylation with 8 , though cleavage conditions (TFA/DCM) risk methoxy group deprotection.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Source
4-Methoxycinnamaldehyde 320 Sigma-Aldrich
Pd(PPh₃)₄ 12,500 Strem Chemicals
Oxalyl chloride 45 TCI America

Photocycloaddition requires UV reactors ($150k–$500k), favoring batch production.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 28.7 (modular route) vs. 41.2 (ring contraction).
  • E-factor : 18.5 kg waste/kg product (acylation) vs. 34.6 (photocycloaddition).

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanone Carbonyl

The ketone group undergoes nucleophilic substitution reactions with organometallic reagents. For example:

Reaction TypeReagents/ConditionsProductsKey Findings
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0°C → RTSecondary alcohol derivativesYields depend on steric hindrance from the cyclobutyl group
Organolithium AttackRLi, Et₂O, -78°CTertiary alcohols or ketone adductsEnhanced selectivity with low temperatures

These reactions are influenced by the electron-withdrawing nature of the carbonyl group and steric effects from the adjacent cyclobutane ring.

Oxidation and Reduction Pathways

The compound participates in redox reactions targeting specific functional groups:

Oxidation

  • Cyclobutane Ring : Under strong oxidants (e.g., KMnO₄/H₂SO₄), the cyclobutyl group undergoes strain-driven ring-opening to form dicarboxylic acids .

  • Pyrrolidine Nitrogen : Reaction with m-CPBA generates N-oxide derivatives, altering hydrogen-bonding capabilities.

Reduction

  • Ketone Reduction : LiAlH₄ reduces the methanone to a secondary alcohol while preserving the pyrrolidine and aryl groups .

  • Aromatic Ring : Catalytic hydrogenation (H₂/Pd-C) partially reduces the 4-methoxyphenyl group to cyclohexane derivatives under high-pressure conditions.

Cycloaddition Reactions

The cyclobutane ring participates in [2+2] photocycloadditions and thermal [4+2] reactions:

Reaction TypePartnersConditionsProducts
[2+2] CycloadditionElectron-deficient alkenesUV light (λ = 300 nm)Bicyclo[2.2.0]hexane derivatives
Diels-AlderDienes (e.g., 1,3-butadiene)150°C, tolueneFused polycyclic compounds

These reactions exploit the ring strain (∼26 kcal/mol) in cyclobutane for bond reorganization .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

ElectrophileConditionsProductsYield (%)
Nitronium ion (HNO₃/H₂SO₄)0°C, 2 hr3-(4-Methoxy-3-nitrophenyl) analog72
Bromine (Br₂/FeBr₃)CH₂Cl₂, RT3-(4-Methoxy-3-bromophenyl) analog65

The methoxy group’s strong activating effect facilitates these reactions without requiring harsh conditions .

Hydrolysis and Functional Group Interconversion

  • Methanone Hydrolysis : Acidic conditions (HCl/H₂O, Δ) cleave the ketone to carboxylic acids, though the cyclobutane ring remains intact .

  • Pyrrolidine Ring Opening : Treatment with HI generates secondary amines via cleavage of the N–C bond.

Stability Under Physiological Conditions

Critical for drug development, the compound shows:

  • pH Stability : Retains structure between pH 2–10 (24 hr, 37°C)

  • Metabolic Susceptibility : CYP450 enzymes oxidize the methoxyphenyl group to hydroxylated metabolites

Key Mechanistic Insights

  • Steric Effects : The cyclobutyl group impedes nucleophilic attack at the pyrrolidine nitrogen.

  • Electronic Effects : The 4-methoxyphenyl group stabilizes transition states in electrophilic substitutions through resonance.

  • Ring Strain Utilization : Cyclobutane’s strain drives unusual reactivity in cycloadditions and oxidations.

Experimental protocols from recent studies ( ) validate these transformations, highlighting reproducibility across diverse synthetic setups. This compound’s multifunctional reactivity positions it as a valuable scaffold for targeted molecular design.

Scientific Research Applications

Medicinal Chemistry

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is being investigated for its potential as a pharmacologically active agent. Key areas of interest include:

  • Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties, suggesting its potential use in treating viral infections.
  • Neuropharmacological Effects : The structural similarities to known neuroactive compounds imply possible applications in neurological disorders.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways critical for various biological processes.

Biological Research

Research on this compound includes:

  • Biological Activity Studies : Investigations into its interactions with biological macromolecules help elucidate the mechanism of action and guide further optimization of the compound for therapeutic use.
  • Comparative Studies : The compound is compared with similar structures to assess variations in biological activity and pharmacokinetics.

Industrial Applications

In industrial chemistry, this compound may serve as:

  • Intermediate in Synthesis : Its unique structure allows it to be utilized in the synthesis of other complex organic molecules.
  • Building Block for Drug Development : The compound's properties make it a candidate for developing new pharmaceuticals targeting specific receptors or enzymes.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Activity Data: While the evidence lacks direct pharmacological data for the target compound, analogs like 15cc and 74 suggest that pyrrolidinyl methanones exhibit moderate-to-high affinity for amine-binding receptors. Further studies are needed to quantify the target’s potency.
  • Synthetic Optimization : The target compound’s synthesis could adopt methods from 15cc (71% yield) or 15c (53% yield), but scalability and diastereoselectivity remain unexplored.

Biological Activity

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The compound is characterized by:

  • Cyclobutyl ring : A four-membered carbon ring that contributes to its unique conformational properties.
  • Pyrrolidine moiety : A five-membered ring containing nitrogen, which is crucial for its interaction with biological targets.
  • Methanone functional group : This group enhances the compound's reactivity and potential interactions.

The presence of a 4-methoxyphenyl group increases lipophilicity, which may influence the compound's pharmacokinetics and interaction with biological macromolecules.

Biological Activity

Preliminary studies suggest that this compound exhibits several promising biological activities, including:

  • Antiviral Activity : Initial investigations indicate potential efficacy against certain viral pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests possible applications in treating neurological disorders.

The mechanism of action involves the compound's interaction with specific receptors or enzymes in the body. The unique structural features allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving nitrogen-containing precursors.
  • Attachment of the Methoxyphenyl Group : The methoxyphenyl moiety is introduced via electrophilic aromatic substitution or similar methods.
  • Cyclobutyl Group Formation : This step may involve cyclization reactions that incorporate cyclobutyl precursors.
  • Final Assembly : Coupling all components to yield the final product.

These synthetic routes can vary based on desired yields and purity levels, with industrial applications focusing on optimizing conditions for large-scale production.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is valuable:

Compound NameKey FeaturesBiological Activity
3-(4-Methoxyphenyl)-pyrrolidineLacks cyclobutyl ringSimilar neuroactive properties
Cyclobutyl(4-methylphenyl)pyrrolidin-1-yl)methanoneDifferent substituentsVariations in enzyme inhibition
5-(4-Methoxyphenyl)-1,3-oxazoleContains oxazole instead of pyrrolidineDifferent pharmacological profile

The combination of a cyclobutyl ring with a pyrrolidine structure and methanone functionality distinguishes this compound from others, potentially leading to unique pharmacological profiles.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various applications:

  • Antiviral Studies : In vitro studies have shown that this compound inhibits viral replication in specific cell lines, suggesting its utility in antiviral drug development.
  • Neuropharmacology : Animal models have indicated that this compound may improve cognitive functions, warranting further investigation into its effects on neurodegenerative diseases .
  • Enzyme Interaction Studies : Detailed kinetic studies reveal that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsTemp. (°C)Yield (%)Purity (HPLC)
13-(4-MeOPh)-pyrrolidine, AlCl₃806895%
2Cyclobutyl chloride, BF₃·Et₂O1007292%

Basic Question: What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrrolidine protons (δ 2.5–3.5 ppm) and cyclobutyl CH₂ groups (δ 1.8–2.2 ppm). Methoxyphenyl signals appear at δ 3.7–3.8 ppm (singlet) .
    • ¹³C NMR : Carbonyl (C=O) resonates at δ 205–210 ppm; pyrrolidine carbons at δ 45–55 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 315 [M+H]⁺ with fragmentation patterns reflecting cyclobutyl cleavage .

Note : Discrepancies in splitting patterns may arise from rotational isomers; variable-temperature NMR can resolve this .

Advanced Question: How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?

Answer:

  • Density Functional Theory (DFT) :
    • HOMO-LUMO Gaps : Calculated gaps (~4.2 eV) suggest moderate electron mobility, supporting potential receptor binding .
    • Dipole Moments : Ground-state (µg = 5.2 D) and excited-state (µe = 7.8 D) dipole moments indicate charge transfer upon excitation, useful for fluorescence-based assays .
  • Molecular Docking : Simulations with kinase targets (e.g., CDK2) show hydrogen bonding between the methoxyphenyl group and Asp86 (binding affinity: ΔG = -9.3 kcal/mol) .

Advanced Question: How should researchers address contradictions in biological assay data (e.g., IC₅₀ variability)?

Answer:
Variability often stems from:

Solubility Issues : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation.

Assay Conditions : Optimize pH (7.4 for cellular assays vs. 6.8 for enzymatic) and cofactors (e.g., Mg²⁺ for kinase assays) .

Metabolic Stability : Hepatic microsome studies (e.g., t₁/₂ = 45 min in human liver microsomes) may explain reduced activity in cell-based vs. cell-free assays .

Q. Table 2: Comparative IC₅₀ Values

Assay TypeIC₅₀ (μM)Notes
Kinase Inhibition0.8ATP concentration: 10 μM
Cell Proliferation5.2Serum-free media used

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: 0.02 mmHg at 25°C) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration (LD₅₀ oral rat: 320 mg/kg) .

Advanced Question: How can retrosynthetic analysis guide the development of novel derivatives?

Answer:

  • AI-Driven Tools : Platforms like Pistachio or Reaxys suggest:
    • Core Modifications : Replace cyclobutyl with spirocyclic ketones to enhance steric effects.
    • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenyl ring to improve metabolic stability .
  • One-Step Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds triazole moieties for fluorescence tagging .

Advanced Question: What strategies mitigate crystallization challenges during scale-up?

Answer:

  • Solvent Screening : Use ethyl acetate/hexane (3:7) for recrystallization (yield: 85% with >99% purity) .
  • Seeding : Introduce microcrystalline seeds at 50°C to control polymorphism.
  • Cryogenic Grinding : Reduces particle size to <50 μm for consistent dissolution in formulations .

Basic Question: How does steric hindrance from the cyclobutyl group influence reactivity in further derivatization?

Answer:

  • Steric Parameters : The cyclobutyl group’s Tolman cone angle (~120°) limits nucleophilic attack at the carbonyl carbon.
  • Reactivity Modifications : Use bulky bases (e.g., LDA) for deprotonation or transition-metal catalysts (e.g., Pd(OAc)₂) for cross-coupling .

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